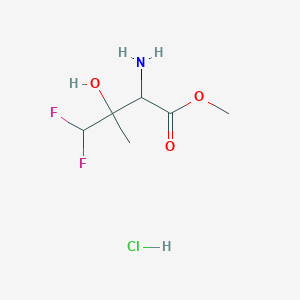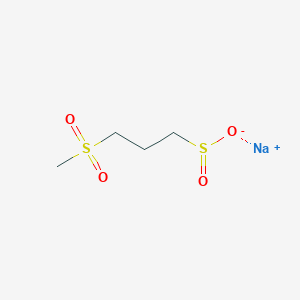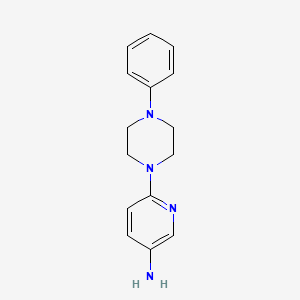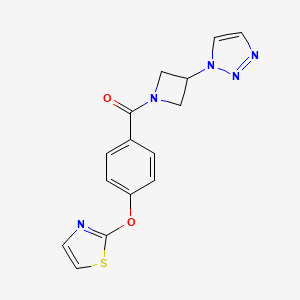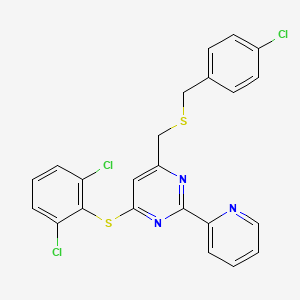![molecular formula C13H16N2O2S2 B2399586 N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]ethansulfonamid CAS No. 863511-70-0](/img/structure/B2399586.png)
N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]ethansulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate wurden als Antioxidantien nachgewiesen . Antioxidantien sind Substanzen, die Zellschäden durch freie Radikale, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert, verhindern oder verlangsamen können.
Analgetische und entzündungshemmende Aktivität
Es wurde berichtet, dass Thiazolderivate analgetische (schmerzlindernde) und entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen.
Antibakterielle und antimykotische Aktivität
Thiazolderivate haben antimikrobielle und antimykotische Aktivitäten gezeigt . So wurde beispielsweise in einer Studie festgestellt, dass ein bestimmtes Thiazolderivat gegen die Bakterienstämme B. cereus, B. subtilis und E. coli und die Pilzstämme A. niger, Fusarium oxisporum und Rhizopus oryzae im Vergleich zu anderen synthetisierten Derivaten aktiver war .
Antivirale Aktivität
Es wurde auch festgestellt, dass Thiazolderivate antivirale Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente.
Diuretische Aktivität
Es wurde berichtet, dass Thiazolderivate diuretische Eigenschaften besitzen . Diuretika helfen dem Körper, überschüssiges Wasser und Salz auszuscheiden.
Antiepileptische und neuroprotektive Aktivität
Es wurde festgestellt, dass Thiazolderivate antikonvulsive und neuroprotektive Aktivitäten besitzen . Dies deutet darauf hin, dass sie zur Behandlung von neurologischen Erkrankungen wie Epilepsie eingesetzt werden könnten.
Antitumor- und zytotoxische Aktivität
Es wurde festgestellt, dass Thiazolderivate Antitumor- und zytotoxische Aktivitäten besitzen . Beispielsweise zeigte eine Reihe von [6- (4-Bromphenyl)imidazo [2,1-b]thiazol-3-yl]essigsäurearylidenhydraziden starke Wirkungen auf Prostatakrebs .
Hemmung der SHP1-Aktivität
Es wurde festgestellt, dass Thiazolderivate in komplexen biologischen Systemen die SHP1-Aktivität effizient verfolgen und hemmen können . Dies ist bedeutsam für die Weiterentwicklung der Integration von Diagnose und Behandlung verwandter Krankheiten.
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and substituents.
Mode of Action
Thiazole derivatives have been reported to interact with various targets, inducing biological effects . The presence of a thiazole ring in a molecule can affect its reactivity with electrophiles . The nitrogen and sulfur atoms in the thiazole ring can undergo different types of substitutions, potentially affecting the compound’s interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been found to interact with various targets, potentially affecting multiple biochemical pathways . For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may induce a variety of molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, could potentially be influenced by environmental factors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide typically involves the reaction of 2-phenylthiazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction
Eigenschaften
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-2-19(16,17)14-9-8-12-10-18-13(15-12)11-6-4-3-5-7-11/h3-7,10,14H,2,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCNTNJTBZXKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
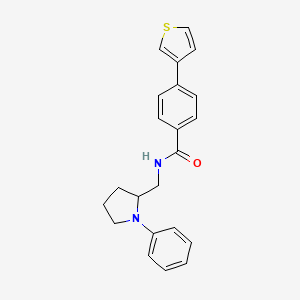
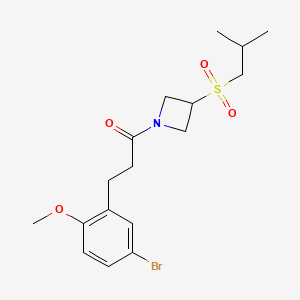
![5'-Chloro-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2399508.png)
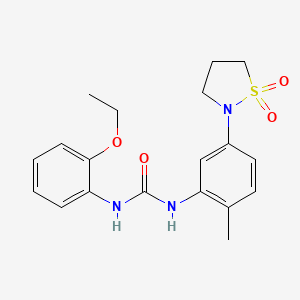
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)
![3-methyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2399513.png)
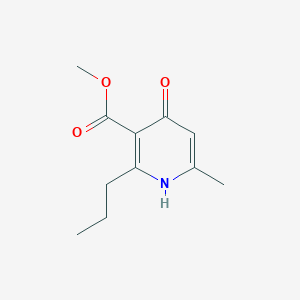
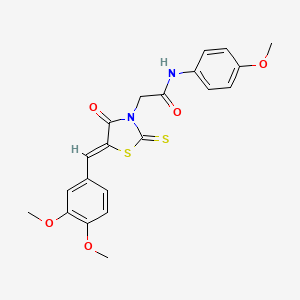
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
